molecular formula C23H30O5 B161513 Euglobal Ia1 CAS No. 77794-63-9

Euglobal Ia1

Cat. No. B161513
CAS RN: 77794-63-9
M. Wt: 386.5 g/mol
InChI Key: GCAXPYWXIWWHHT-UHFFFAOYSA-N
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Description

Euglobal Ia1 belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring .


Synthesis Analysis

Euglobal Ia1 is a research chemical and biochemical. It is synthesized by companies like BOC Sciences, which provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery .


Molecular Structure Analysis

The molecular formula of Euglobal Ia1 is C23H30O5. It has an average mass of 386.481 Da and a monoisotopic mass of 386.209320 Da .


Physical And Chemical Properties Analysis

Euglobal Ia1 is soluble in water at an estimated concentration of 0.0007043 mg/L at 25 °C . It has a XlogP3-AA value of 5.60 .

Scientific Research Applications

Granulation-Inhibiting Properties

Euglobal Ia1, isolated from Eucalyptus globulus, has been identified as a potent granulation-inhibiting principle. Its structure was elucidated using various physicochemical methods, including nuclear magnetic resonance (NMR) and mass spectrometry (Kozuka et al., 1982).

Cytotoxicity and Potential in Cancer Treatment

Euglobal Ia1 has shown notable cytotoxic effects against various human cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. Its structure and cytotoxicity were comprehensively studied and compared with cisplatin, a well-known chemotherapy drug (Peng et al., 2011).

Inhibition of Epstein-Barr Virus Activation

Another significant application of Euglobal Ia1 is in the inhibition of Epstein-Barr virus activation. This property suggests its potential use in preventing virus-induced diseases and possibly in the development of antiviral therapies (Takasaki et al., 1990).

Antileishmanial, Antimalarial, and Antimicrobial Activities

Studies have also shown that Euglobal Ia1 exhibits significant antileishmanial, antimalarial, and antimicrobial activities. These properties highlight its potential in developing treatments for a variety of infectious diseases (Bharate et al., 2008).

Chemopreventive Effects

Euglobal Ia1 has been identified as having anti-tumor-promoting effects. It has shown inhibitory effects on tumor promotion in mouse skin, suggesting its role in cancer chemoprevention (Takasaki et al., 1995).

properties

IUPAC Name

1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXPYWXIWWHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euglobal Ia1

CAS RN

77844-93-0
Record name Euglobal Ia1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77844-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euglobal Ia1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M KOZUKA, T SAWADA, F KASAHARA… - Chemical and …, 1982 - jstage.jst.go.jp
… In this paper, the structure elucidations of seven new com— pounds, euglobal-Ia1 (2), -Ia2 (3),'-Ib (4), —Ic (5), —IIa (6), —IIb (7), and —IIc (8), are reported. These seven compounds …
Number of citations: 90 www.jstage.jst.go.jp
IN Fitriani, W Utami, AT Zikri, P Santoso - 2020 - europepmc.org
Background: Coronavirus disease 2019 (COVID-19) is caused by infection with severe acute respiratory syndrome coronavirus 2. COVID-19 has devastating effects on people in all …
Number of citations: 29 europepmc.org
M TAKASAKI, T KONOSHIMA, M KOZUKA… - Biological and …, 1995 - jstage.jst.go.jp
To search for possible anti-tumor-promoters (chemopreventive agents), we carried out a primary screening of 21 euglobals (acylphloroglucinol-monoterpene or-sesquiterpene structures…
Number of citations: 76 www.jstage.jst.go.jp
M TAKASAKI, T KONOSHIMA, K FUJITANI… - Chemical and …, 1990 - jstage.jst.go.jp
… Experimental Materials Samples tested were obtained from the following sources: euglobal-Ia1 (1),3“’ euglobal-la2 (2),” euglobal-Ib (3),“ euglobal-Ic (4),“ euglobal—Ila (5),3"’ euglobal-…
Number of citations: 129 www.jstage.jst.go.jp
T Konoshima, M Takasaki - Eucalyptus: the genus Eucalyptus, 2002 - books.google.com
… On the other hand, euglobal-Ia1,-Ia2, -IIb,-IVa,-IVb and-VII showed strong cytotoxicity towards Raji cells (… The structures of euglobal-Ia1,-Ia2, -Ib,-Ic,-IIa,-IIb and-IIc. Chem. Pharm. …
Number of citations: 17 books.google.com
V Brezáni, K Šmejkal - Chemistry (Weinheim an der Bergstrasse …, 2006 - researchgate.net
The genus Eucalyptus is a unique source of a wide spectrum of secondary metabolites. In addition to the volatile terpenic compounds characteristic of Eucalyptus trees, many other …
Number of citations: 28 www.researchgate.net
BM Eschler, DM Pass, R Willis, WJ Foley - Biochemical Systematics and …, 2000 - Elsevier
Formylated phloroglucinol compounds (FPCs) in Eucalyptus leaves are important determinants of feeding in marsupial folivores and have a wide range of other biological actions. We …
Number of citations: 143 www.sciencedirect.com
N Tshilande, L Mammino - Chemistry, 2023 - mdpi.com
Euglobals are a subclass of acylphloroglucinols, mostly found in plants of the Eucalyptus genus. They possess anticancer activity, being potent inhibitors of the Epstein–Barr virus …
Number of citations: 0 www.mdpi.com
JR Baxter, DC Holland, B Gavranich… - Journal of Natural …, 2023 - ACS Publications
NMR fingerprints provide powerful tools to identify natural products in complex mixtures. Principal component analysis and machine learning using 1 H and 13 C NMR data, alongside …
Number of citations: 1 pubs.acs.org
M Daus, S Wunnoo, SP Voravuthikunchai, S Saithong… - Phytochemistry, 2022 - Elsevier
Fourteen undescribed phloroglucinol-meroterpenoids, namely eucalypcamals A–N, were isolated from a CH 2 Cl 2 extract of the leaves of Eucalyptus camaldulensis Dehnh. In addition, …
Number of citations: 10 www.sciencedirect.com

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